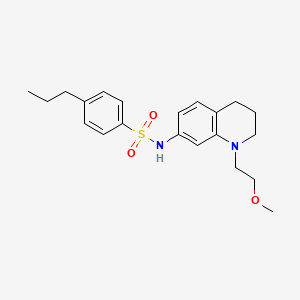

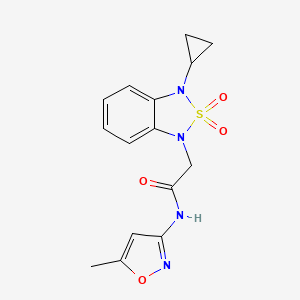

![molecular formula C16H15FN4OS B2364564 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1396676-34-8](/img/structure/B2364564.png)

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazole is a heterocyclic compound that is a fusion of benzene and thiazole rings . Fluorobenzo[d]thiazole would be a derivative of this compound with a fluorine atom attached. The full compound you mentioned also includes a pyridinylmethyl acetamide group and a methylamino group attached to the benzo[d]thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzo[d]thiazole ring system is aromatic and planar, and the presence of the fluorine atom, the pyridinylmethyl acetamide group, and the methylamino group would add to the complexity of the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the functional groups and the nature of the reactions involved. The presence of the fluorine atom could make the compound more reactive due to the high electronegativity of fluorine .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds related to 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide have shown potential in anticancer research. Novel fluoro-substituted benzo[b]pyrans, including derivatives with structural similarities to the compound of interest, demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting the role of fluoro-substitution in enhancing anticancer efficacy (Hammam et al., 2005). Additionally, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, showcasing the importance of thiazole derivatives in targeting cancer pathways (Fallah-Tafti et al., 2011).

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored, with substituted 2-aminobenzothiazoles derivatives synthesized and evaluated for their docking properties and antimicrobial activity. These compounds showed good to moderate activity against selected bacterial and fungal microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential for developing new antimicrobial agents based on this structure (Anuse et al., 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency

Research into bioactive benzothiazolinone acetamide analogs has included spectroscopic and quantum mechanical studies, highlighting the compounds' potential for ligand-protein interactions and applications in photovoltaic efficiency modeling. These studies suggest the compounds' abilities as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and favorable free energy of electron injection (Mary et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4OS/c1-21(10-14(22)19-9-11-5-7-18-8-6-11)16-20-15-12(17)3-2-4-13(15)23-16/h2-8H,9-10H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMIZKJDZZSDRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC1=CC=NC=C1)C2=NC3=C(C=CC=C3S2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

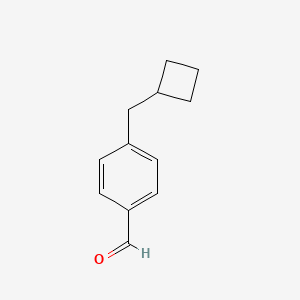

![2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2364483.png)

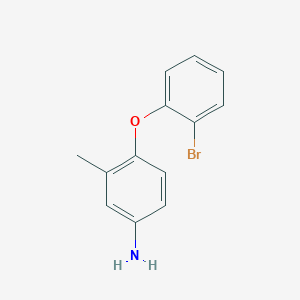

![3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2364485.png)

![(3Ar,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole;hydrochloride](/img/structure/B2364488.png)

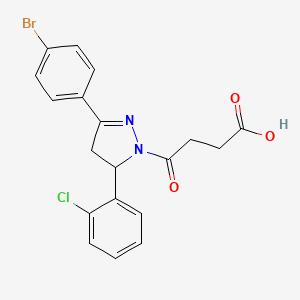

![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)